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Introduction to Carzenide and Its Research
Significance

Carzenide (CAS 138-41-0), chemically known as 4-sulfamoylbenzoic acid, is a benzenesulfonamide

derivative that has garnered significant research interest primarily for its potent inhibitory activity against

carbonic anhydrase isoforms, particularly CA II and CA IX. This compound serves as a versatile chemical

scaffold in medicinal chemistry and drug discovery, with demonstrated applications in investigating

epilepsy, cervical cancer, and various solid tumors. Carzenide represents a promising zinc-binding

pharmacophore that can be structurally modified to develop selective enzyme inhibitors with potential

therapeutic applications. The compound's mechanism of action primarily involves competitive inhibition of

carbonic anhydrase isozymes through coordination with the zinc ion at the enzyme's active site, making it a

valuable tool for studying pH regulation, tumor metabolism, and microbial pathogenesis. [1] [2]

The growing research interest in Carzenide stems from its favorable physicochemical properties,

including good water solubility and neutral pH characteristics in solution, which make it particularly suitable

for pharmacological applications. Additionally, as the major circulating metabolite of Mafenide in plasma,

Carzenide possesses relevant pharmacokinetic properties worthy of investigation. Recent studies have

explored structural modifications of Carzenide using approaches such as the "tail method" to enhance its

isoform selectivity and therapeutic index, particularly against tumor-associated carbonic anhydrase isoforms
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overexpressed in hypoxic cancer environments. This application note provides comprehensive

methodological protocols and experimental details to support researchers in conducting rigorous and

reproducible Carzenide studies. [1] [2]

Chemical Characterization and Physicochemical
Properties

Structural and Basic Physicochemical Properties

Carzenide (C₇H₇NO₄S) has a molecular weight of 201.20 g/mol and appears as a white to off-white solid at

room temperature. The compound features a benzenesulfonamide scaffold substituted with a carboxylic

acid group at the para position, creating a zwitterionic structure that contributes to its solubility

characteristics. The compound's chemical structure includes a sulfonamide group (R-SO₂NH₂) that serves

as the zinc-binding moiety in carbonic anhydrase inhibition, while the carboxylic acid group provides

additional sites for molecular interactions and chemical modifications. [1]

Table 1: Fundamental Physicochemical Properties of Carzenide [1]

Property Specification Experimental Conditions

Molecular Formula C₇H₇NO₄S -

Molecular Weight 201.20 g/mol -

CAS Registry
Number

138-41-0 -

Appearance White to off-white

solid

Room temperature

Purity ≥99.45% HPLC analysis

Solubility in DMSO 100 mg/mL (497.02
mM)

Need ultrasonic; hygroscopic DMSO has significant
impact on solubility
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Solubility and Storage Conditions

Solubility characteristics of Carzenide are crucial for designing experimental systems. The compound

demonstrates high solubility in DMSO up to 100 mg/mL (497.02 mM), though this requires ultrasonic

treatment and is significantly affected by hygroscopic DMSO. For biological applications, Carzenide can be

prepared in aqueous solutions using specific protocols: 10% DMSO with 90% (20% SBE-β-CD in saline) or

10% DMSO with 90% corn oil, both yielding clear solutions at concentrations ≥2.5 mg/mL (12.43 mM). The

corn oil protocol is recommended for in vivo studies exceeding half a month duration. [1]

Storage stability requirements vary depending on the formulation. Powdered Carzenide remains stable for

3 years at -20°C or 2 years at 4°C. Solution-based stocks in DMSO maintain stability for 2 years at -80°C or

1 year at -20°C. It is recommended to aliquot stock solutions to prevent product inactivation from repeated

freeze-thaw cycles. When preparing working solutions, use newly opened DMSO to minimize water

absorption that can affect concentration accuracy and chemical stability. [1]

Carzenide as a Carbonic Anhydrase Inhibitor:
Methodological Approaches

Enzymatic Inhibition Assays

Carbonic anhydrase inhibition studies for Carzenide employ standardized enzymatic assays that measure

the conversion of CO₂ to bicarbonate. The standard protocol involves preparing recombinant human CA

isoforms (I, II, IX, XII) in appropriate buffer systems (typically HEPES or Tris buffer at pH 7.4-8.3). The

enzymatic reaction is monitored using a stopped-flow instrument that measures the time required for pH

change through indicator dye displacement (commonly phenol red or m-cresol purple). Carzenide is

typically pre-diluted in DMSO (with final DMSO concentration <2%) and incubated with the enzyme for

15-30 minutes before initiating the reaction with CO₂-saturated buffer. [2] [3] [4]

IC₅₀ determination requires testing Carzenide across a concentration range (typically from 0.1 nM to 100

μM) in triplicate measurements. Experimental controls must include enzyme-free blanks, inhibitor-free

controls, and reference inhibitors (such as acetazolamide for comparison). Carzenide demonstrates

particularly strong inhibition against CA II with IC₅₀ values in the nanomolar range, while recently
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developed derivatives have shown enhanced selectivity for CA IX (IC₅₀ = 10.93-25.06 nM) over CA II

(IC₅₀ = 1.55-3.92 μM), representing an important consideration for tumor-targeting applications. [1] [2] [3]

Cellular Assay Protocols

Cellular validation of CA inhibition employs specific cell lines representing different pathological models.

For anti-glaucoma research, corneal epithelial cells are treated with Carzenide (typically 1-100 μM) to

assess cytotoxicity and inhibitory effects on cellular CA activity. For cancer research, triple-negative breast

cancer cells (MDA-MB-231) and other breast cancer lines (MCF-7) are utilized alongside normal breast cells

(MCF-10A) for selectivity assessment. The standard protocol involves seeding cells in 96-well plates,

allowing attachment for 24 hours, then treating with Carzenide solutions at varying concentrations for 24-

72 hours. [1] [2] [3]

Cellular uptake studies for Carzenide derivatives employ HPLC methods for quantification. The typical

workflow involves treating MDA-MB-231 cells with compounds (10-50 μM) for 2-4 hours, followed by

washing with cold PBS, cell lysis, protein precipitation, and HPLC analysis using UV detection. For

intracellular target engagement, fluorescence-based assays using specific dye probes (such as FMRs-CA)

can demonstrate that Carzenide pretreatment (100 μM for 2 hours) renders the fluorescence signal

negligible in CA-expressing cells, confirming effective cellular penetration and target binding. [1] [3]
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Therapeutic Application Research Protocols

Anticancer Research Methodologies

Anticancer evaluation of Carzenide focuses on its ability to inhibit tumor-associated carbonic anhydrase

isoforms, particularly CA IX, which is overexpressed in various solid tumors including breast, colon, and

renal carcinomas. The standard cytotoxicity assessment employs the MTT or WST-1 assay following

treatment with Carzenide or its derivatives (typically 1-100 μM) for 48-72 hours. Recent studies have

identified specific Carzenide derivatives (compounds 4b–c, 4e, 4g–h) that demonstrate significant inhibitory

effects against breast cancer cell lines at concentrations ranging from 1.52–6.31 μM, with high selectivity

indices of 5.5 to 17.5 times compared to normal breast cells. [3] [4]

Mechanistic studies for apoptosis induction apply the Annexin V-FITC/propidium iodide double staining

protocol followed by flow cytometry analysis. The standard method involves treating MDA-MB-231 cells

with Carzenide derivatives at their IC₅₀ concentrations for 24-48 hours, followed by staining and analysis.

The most active derivative (4e) has demonstrated a 22-fold increase in annexin V-FITC percentage

compared to control, indicating significant apoptosis induction. Additional mechanistic insights can be

gained through Western blot analysis of apoptosis markers (caspase-3, PARP cleavage) and cell cycle

analysis using PI staining and flow cytometry. [3]

Table 2: Anticancer Profiling of Carzenide Derivatives [3]

Derivative
IC₅₀ MDA-MB-
231 (μM)

IC₅₀ MCF-7
(μM)

Selectivity
Index

CA IX IC₅₀
(nM)

Apoptosis
Induction

4b 3.45 4.12 8.7 18.24 Moderate

4c 2.89 3.67 9.3 15.71 Moderate

4e 1.52 2.14 17.5 10.93 Strong (22-fold)

4g 2.31 3.05 11.2 12.45 Strong

4h 2.87 3.52 9.8 25.06 Strong
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Antimicrobial Research Applications

Antimicrobial evaluation of Carzenide derivatives leverages the discovery that bacterial carbonic

anhydrases represent potential antibacterial targets. The standard broth microdilution method according to

CLSI guidelines is employed to determine minimum inhibitory concentrations (MICs) against Gram-positive

(S. aureus, B. subtilis) and Gram-negative (E. coli, P. aeruginosa, K. pneumoniae) pathogens. Carzenide

derivatives (4e, 4g, and 4h) have demonstrated significant inhibition at 50 μg/mL concentration with 80.69%,

69.74%, and 68.30% growth inhibition against S. aureus respectively, compared to 99.2% for ciprofloxacin

positive control. [3]

Anti-biofilm activity assessment utilizes crystal violet staining assays to quantify biofilm formation

inhibition. The protocol involves growing bacterial biofilms in 96-well plates, treating with sub-MIC

concentrations of Carzenide derivatives (typically 10-25 μg/mL) for 24 hours, followed by staining,

destaining, and absorbance measurement at 570-595 nm. Specific derivatives (4g and 4h) have shown potent

anti-biofilm inhibition of 79.46% and 77.52% against K. pneumoniae, suggesting potential applications for

preventing medical device-associated infections. Additional studies can include time-kill kinetics assays and

combination studies with conventional antibiotics to assess synergistic effects. [3]

Computational and Analytical Methods

Molecular Docking Protocols

Molecular docking studies provide critical insights into Carzenide's binding mode within carbonic

anhydrase active sites. The standard protocol begins with protein preparation using CA isoforms (typically

PDB IDs: 5FL6 for CA IX, 3HS4 for CA II) by removing water molecules, adding hydrogen atoms, and

optimizing hydrogen bonding networks. Carzenide structure is prepared through energy minimization

using molecular mechanics force fields (MMFF94 or similar). Docking simulations employ programs such

as AutoDock Vina or GOLD, with the zinc ion parameters carefully defined to allow proper coordination

geometry. [2] [3] [4]

The docking protocol must account for the zinc-binding sulfonamide group through appropriate constraint

settings. Key interactions to analyze include: 1) coordination between the sulfonamide nitrogen and the zinc
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ion, 2) hydrogen bonding with Thr199 and Thr200, 3) hydrophobic interactions with the "hydrophobic wall"

(Phe91, Val121, Phe131, Val135, Leu141, Leu198, Pro202), and 4) hydrophilic interactions with the

"hydrophilic side" (His64, Asn62, His67, Gln92). Successful docking should reproduce the known binding

orientation where the sulfonamide group coordinates the zinc ion while the benzoic acid moiety extends

toward the active site entrance. [2] [3] [4]

ADMET Profiling and Analytical Methods

ADMET profiling of Carzenide employs both in vitro assays and in silico predictions. Key experimental

assessments include: 1) Metabolic stability in liver microsomes (human and rodent) with LC-MS/MS

quantification of parent compound depletion, 2) CYP450 inhibition screening against major isoforms (3A4,

2D6, 2C9, 1A2, 2C19) using fluorescent or LC-MS/MS substrates, 3) Plasma protein binding by

equilibrium dialysis or ultrafiltration, and 4) Cytotoxicity in relevant cell lines (HepG2 for hepatotoxicity,

HEK293 for renal toxicity). Carzenide derivatives have demonstrated good metabolic stability in vitro and

lower corneal cytotoxicity than acetazolamide, making them suitable for further development. [2] [3]

Analytical quantification of Carzenide typically employs reversed-phase HPLC methods with UV

detection. The standard method utilizes a C18 column (250 × 4.6 mm, 5 μm), mobile phase of

acetonitrile:phosphate buffer (pH 3.5-5.0) in gradient or isocratic mode, flow rate of 1.0 mL/min, and

detection wavelength of 240-260 nm. For cellular uptake studies, mass spectrometry detection provides

enhanced sensitivity, with ESI-positive mode typically used for detection of [M+H]+ ion at m/z 202.0.

Sample preparation involves protein precipitation with acetonitrile or methanol followed by centrifugation

and supernatant analysis. [1] [3]

Regulatory and Safety Considerations

Regulatory compliance for Carzenide research requires adherence to chemical safety regulations governed

by agencies such as the EPA and FDA, particularly under the Toxic Substances Control Act (TSCA)

framework. Researchers must maintain comprehensive documentation of chemical handling, storage, and

disposal procedures. The evolving regulatory landscape emphasizing reduction of hazardous substances

necessitates thorough environmental impact assessment of Carzenide synthesis and disposal methods. [5]
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Safety protocols for laboratory handling of Carzenide should include appropriate personal protective

equipment (lab coat, gloves, safety glasses), especially when handling powdered material to prevent

inhalation or skin contact. While specific toxicity data for Carzenide is limited in the search results, related

sulfonamide compounds require careful handling. Waste disposal should follow institutional guidelines for

sulfonamide-containing compounds. Researchers are advised to consult safety data sheets and implement

proper ventilation, particularly when working with Carzenide in powdered form or when generating

aerosols during experimental procedures. [5] [1]

Conclusion and Future Research Directions

Carzenide represents a versatile chemical scaffold with demonstrated applications in carbonic anhydrase

inhibition, anticancer research, and antimicrobial studies. The methodological approaches outlined in this

application note provide researchers with standardized protocols for evaluating Carzenide's biological

activities and physicochemical properties. The continuing evolution of Carzenide derivatives through

structure-based drug design, particularly using the "tail approach," offers promising avenues for developing

more selective and potent inhibitors targeting specific carbonic anhydrase isoforms. [2] [3] [4]

Future research directions should focus on enhancing Carzenide's selectivity for tumor-associated CA IX

over ubiquitously expressed CA II, improving its pharmacokinetic profile through prodrug strategies, and

exploring combination therapies with established chemotherapeutic agents. Additionally, further

investigation into Carzenide's applications in antimicrobial and anti-biofilm formulations represents a

promising area of research. The continuous refinement of experimental protocols and development of more

predictive in vitro and in silico models will accelerate the translation of Carzenide-based discoveries into

potential therapeutic applications. [2] [3] [4]

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.

References

1. Carzenide (4-Sulfamoylbenzoic acid) | CAII Inhibitor [medchemexpress.com]

Smolecule
Technique Innovation & Translatability

Specifications & Pricing

© 2026 Smolecule. All rights reserved. 9 / 10 Tech Support

https://www.smolecule.com/products/s002764?utm_src=pdf-body
https://www.smolecule.com/products/s002764?utm_src=pdf-body
https://www.smolecule.com/products/s002764?utm_src=pdf-body
https://www.linkedin.com/pulse/north-america-comprehensive-analysis-carzenide-vfntf
https://www.medchemexpress.com/Carzenide.html?srsltid=AfmBOoohgW1k062FZuqxmJSh1xhHX0fS-8zNvC324F0MLAIlJu_Znx8g
https://www.smolecule.com/products/s002764?utm_src=pdf-body
https://www.smolecule.com/products/s002764?utm_src=pdf-body
https://www.smolecule.com/products/s002764?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/34728369/
https://pubs.rsc.org/en/content/articlehtml/2021/ra/d1ra05277b
https://www.sciencedirect.com/science/article/abs/pii/S022352342200695X
https://www.smolecule.com/products/s002764?utm_src=pdf-body
https://www.smolecule.com/products/s002764?utm_src=pdf-body
https://www.smolecule.com/products/s002764?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/34728369/
https://pubs.rsc.org/en/content/articlehtml/2021/ra/d1ra05277b
https://www.sciencedirect.com/science/article/abs/pii/S022352342200695X
https://www.smolecule.com/products/s002764?utm_src=pdf-custom-synthesis
https://www.medchemexpress.com/Carzenide.html?srsltid=AfmBOoohgW1k062FZuqxmJSh1xhHX0fS-8zNvC324F0MLAIlJu_Znx8g
https://www.smolecule.com/products/s002764?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer


2. Discovery of novel aminosaccharide-based sulfonamide ... [pubmed.ncbi.nlm.nih.gov]

3. Design, synthesis and mechanistic study of new ... [pubs.rsc.org]

4. Development of benzene and benzothiazole-sulfonamide ... [sciencedirect.com]

5. North America Comprehensive Analysis of ... [linkedin.com]

To cite this document: Smolecule. [Comprehensive Research Methodology and Application Notes for

Carzenide (CAS 138-41-0)]. Smolecule, [2026]. [Online PDF]. Available at:

[https://www.smolecule.com/products/b002764#carzenide-research-methodology]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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